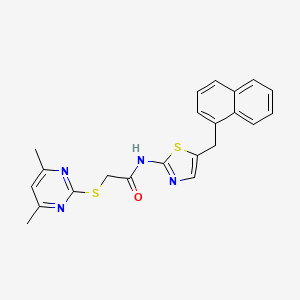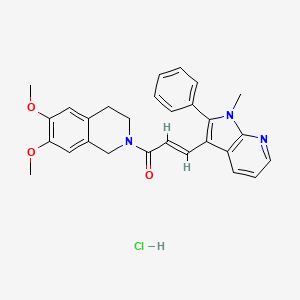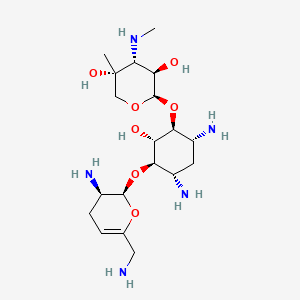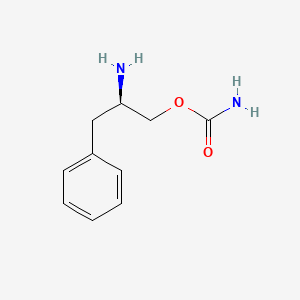
索立美托
科学研究应用
R-228060 具有广泛的科学研究应用。 在化学中,它被用作不对称迈克尔反应的手性助剂 . 在生物学和医学领域,它主要因其治疗嗜睡症和与阻塞性睡眠呼吸暂停相关的过度白天嗜睡的潜力而被研究 . 该化合物还在探索用于其他睡眠障碍和神经系统疾病的潜力 .
作用机制
R-228060 的确切作用机制尚不清楚。 据信它是一种多巴胺和去甲肾上腺素再摄取抑制剂 . 这意味着该化合物通过抑制多巴胺和去甲肾上腺素重新摄取到神经元中,从而增加脑中多巴胺和去甲肾上腺素的水平。 这些神经递质在调节清醒和警觉中起着至关重要的作用 .
生化分析
Biochemical Properties
Solriamfetol plays a crucial role in biochemical reactions by inhibiting the reuptake of dopamine and norepinephrine. It interacts with the dopamine transporter (DAT) and norepinephrine transporter (NET) with low affinity, which results in increased levels of these neurotransmitters in the synaptic cleft . Additionally, solriamfetol has been shown to exhibit agonist activity at the trace amine-associated receptor 1 (TAAR1), which may contribute to its wake-promoting effects .
Cellular Effects
Solriamfetol influences various types of cells and cellular processes, particularly those involved in the central nervous system. It enhances wakefulness by increasing the availability of dopamine and norepinephrine, which are critical for maintaining alertness and regulating sleep-wake cycles . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of neurotransmitter transporters and receptors .
Molecular Mechanism
The mechanism of action of solriamfetol involves its binding interactions with DAT and NET, leading to the inhibition of dopamine and norepinephrine reuptake . This results in elevated levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and promoting wakefulness. Additionally, solriamfetol’s agonist activity at TAAR1 further modulates monoamine transmission, contributing to its wake-promoting effects .
Temporal Effects in Laboratory Settings
In laboratory settings, solriamfetol has demonstrated stability and sustained efficacy over time. Studies have shown that the clinical benefits of solriamfetol are maintained with longer-term treatment, with most adverse events being of mild to moderate severity . The compound’s stability and degradation profile have been evaluated using various analytical methods, ensuring its reliability in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of solriamfetol vary with different dosages in animal models. At therapeutic doses, solriamfetol effectively promotes wakefulness without significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dose optimization in clinical settings .
Metabolic Pathways
Solriamfetol is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its biotransformation. The compound undergoes metabolism primarily through enzymatic processes, which may affect its pharmacokinetic properties and overall efficacy . Understanding these metabolic pathways is essential for optimizing solriamfetol’s therapeutic use and minimizing potential side effects.
Transport and Distribution
Solriamfetol is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective delivery to target sites within the central nervous system . The compound’s distribution profile is critical for its wake-promoting effects and overall therapeutic efficacy.
Subcellular Localization
The subcellular localization of solriamfetol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors play a role in its activity and function, ensuring its precise action within the central nervous system . Understanding solriamfetol’s subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic use.
准备方法
R-228060 的制备涉及多种合成路线。 其中一种方法包括合成 R-228060 盐酸盐的 CS1 和 CS2 晶型,它们表现出良好的稳定性、高溶解度、高熔点和低吸湿性 . 制备方法相对简单,适合药物开发 . 另一种方法使用苯丙醇,b-氨基-,1-氨基甲酸酯,(bR)-盐酸盐作为起始原料 .
化学反应分析
R-228060 经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,该化合物可以被氧化形成相应的氧化物,或被还原形成胺 .
相似化合物的比较
属性
IUPAC Name |
[(2R)-2-amino-3-phenylpropyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTRAOBQFUDCSR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](COC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027926 | |
| Record name | Solriamfetol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The specific mechanism of action is unknown but it may be through its activity as a dopamine and norepinephrine reuptake inhibitor. | |
| Record name | Solriamfetol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
178429-62-4 | |
| Record name | (2R)-2-Amino-3-phenylpropyl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178429-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solriamfetol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178429624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solriamfetol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Solriamfetol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOLRIAMFETOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U7C91AI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



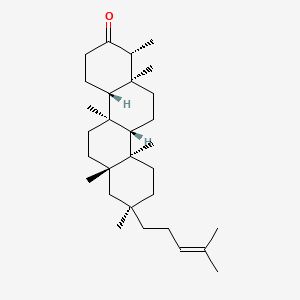

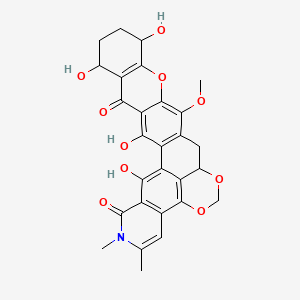
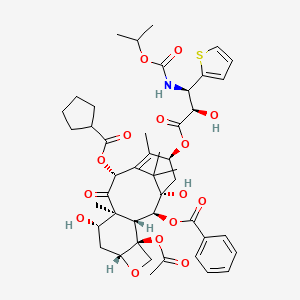
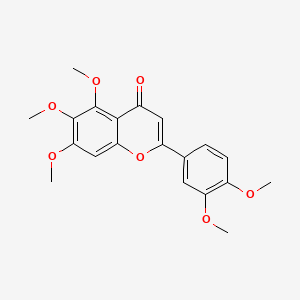
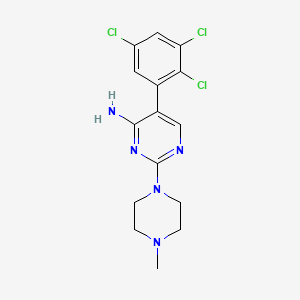
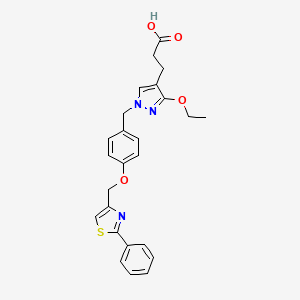
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)
